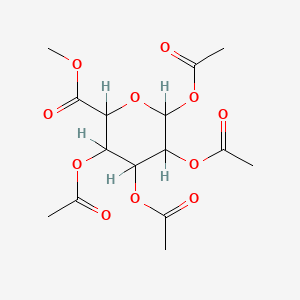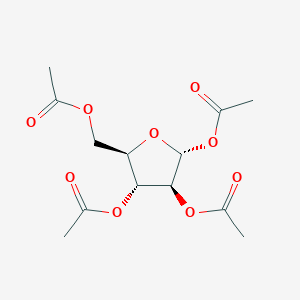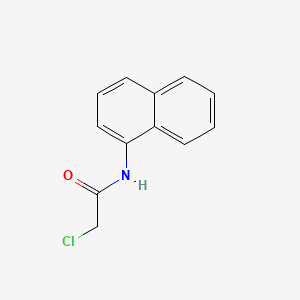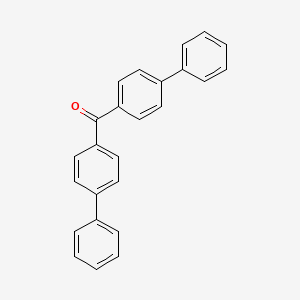
Platycodigenin
Übersicht
Beschreibung
Platycodigenin is a naturally occurring triterpenoid . It is the sapogenin of platycodin D . This compound has been found to have potential therapeutic effects in Alzheimer’s Disease by modulating microglial polarization and promoting neurite regeneration .
Chemical Reactions Analysis
This compound has been found to downregulate pro-inflammatory molecules such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6 and nitric oxide (NO), while upregulating anti-inflammatory cytokine IL-10 .Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Platycodigenin wurde als potenzieller Wirkstoffkandidat für die Alzheimer-Krankheit identifiziert . Es wurde festgestellt, dass es die Mikroglia-Polarisierung moduliert und die Neuritenregeneration fördert . Speziell fördert es die M2-Polarisierung und hemmt die M1-Polarisierung in Lipopolysaccharid-stimulierten BV2- und primären Mikroglia . Diese Modulation des neuroinflammatorischen Mikromilieus, das eine entscheidende Rolle bei der Alzheimer-Krankheit spielt, macht this compound zu einer vielversprechenden Verbindung für weitere Forschungen in diesem Bereich .
Anti-inflammatorische Eigenschaften
This compound hat signifikante anti-inflammatorische Eigenschaften gezeigt . Es reguliert proinflammatorische Moleküle wie Interleukin (IL)-1β, Tumornekrosefaktor (TNF)-α, IL-6 und Stickstoffmonoxid (NO) herunter, während es das entzündungshemmende Zytokin IL-10 hochreguliert . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener entzündlicher Erkrankungen hin.
Hepatoprotektive Wirkungen
Forschungen haben gezeigt, dass Platycodi Radix, das this compound enthält, schützende Wirkungen gegen verschiedene Formen der Hepatotoxizität zeigt . Es wurde gezeigt, dass es bei Mäusen vor akuter Ethanol-, Acetaminophen-, Tetrachlorkohlenstoff-, Thioacetamid- und Cholestase-induzierter Leberverletzung schützt . Es hemmt auch das Fortschreiten der Leberfibrose bei Ratten . Dies deutet darauf hin, dass this compound potenzielle Anwendungen bei der Behandlung von Lebererkrankungen haben könnte.
Anti-proliferative Aktivität
Es wurde festgestellt, dass this compound in HSC-T6-Zellen anti-proliferative Aktivität zeigt . Dies deutet darauf hin, dass es potenzielle Anwendungen bei der Behandlung bestimmter Krebsarten haben könnte.
Behandlung von Atemwegserkrankungen
Platycodon grandiflorus, das this compound enthält, wurde in der traditionellen orientalischen Medizin zur Behandlung verschiedener Atemwegserkrankungen eingesetzt . Moderne klinische Erfahrungen haben gezeigt, dass es eine entscheidende Rolle bei der Behandlung von chronischer Pharyngitis, Lungenentzündung, Pneumoconiose, akuter und chronischer Laryngitis und so weiter spielt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen bei der Behandlung von Atemwegserkrankungen haben könnte.
Neuroprotektion
Es wurde festgestellt, dass this compound die Neuritenregeneration und das neuronale Überleben nach Aβ-Behandlung in primären kortikalen Neuronen fördert . Dies deutet darauf hin, dass es potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen haben könnte.
Wirkmechanismus
Target of Action
Platicodigenin, a naturally occurring triterpenoid, primarily targets microglia , the resident immune cells of the central nervous system . These cells play a critical role in neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer’s disease . Microglia can be polarized into two phenotypes: the classical M1 phenotype, which releases pro-inflammatory factors, and the alternative M2 phenotype, which releases anti-inflammatory factors .
Mode of Action
Platicodigenin interacts with microglia to modulate their polarization. It promotes the polarization of microglia into the M2 phenotype and inhibits their polarization into the M1 phenotype . This results in the downregulation of pro-inflammatory molecules such as interleukin-1β, tumor necrosis factor-α, interleukin-6, and nitric oxide, and the upregulation of the anti-inflammatory cytokine interleukin-10 .
Biochemical Pathways
Platicodigenin affects several biochemical pathways. It inhibits the hyperphosphorylation of mitogen-activated protein kinase p38 and nuclear factor-κB p65 subunits, which are involved in the inflammatory response . It also ameliorates the inactivation of peroxisome proliferators-activated receptor γ induced by lipopolysaccharide, a component of the cell wall of gram-negative bacteria .
Result of Action
The modulation of microglial polarization by Platicodigenin leads to a decrease in neuroinflammation. This results in the promotion of neurite regeneration and neuronal survival after treatment with amyloid-beta, a peptide involved in the development of Alzheimer’s disease . Therefore, Platicodigenin could potentially be used as a therapeutic agent for neurodegenerative diseases.
Action Environment
The action of Platicodigenin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide can stimulate the polarization of microglia into the M1 phenotype, which Platicodigenin works to inhibit
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






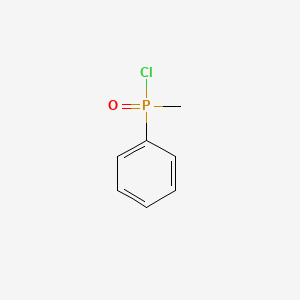
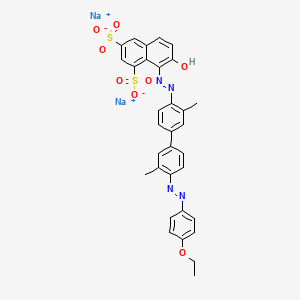

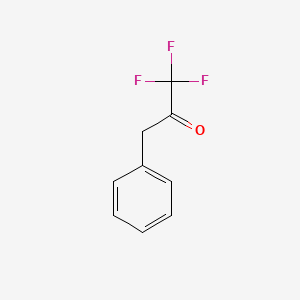
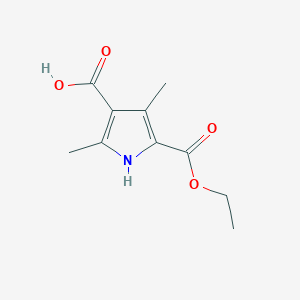
![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)
